molecular formula C12H21ClO3 B1213964 Octyl-4-chloroacetoacetate CAS No. 41051-21-2

Octyl-4-chloroacetoacetate

Cat. No. B1213964
CAS RN: 41051-21-2
M. Wt: 248.74 g/mol
InChI Key: QVBGSRKQOYZMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl-4-chloroacetoacetate, also known as Octyl 4-chloro-3-oxobutanoate, is a chemical compound . It is a clear yellow liquid .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Octyl-4-chloroacetoacetate, a method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester has been disclosed . This method involves adding solvent into a chlorination kettle, cooling, adding the mixed solution of the second part of solvent and diketene, and cooling; introducing chlorine gas in sections, adjusting the flow rate of the chlorine gas in each section, and after the introduction of the chlorine gas is finished; dripping methanol or ethanol for esterification reaction .


Physical And Chemical Properties Analysis

Octyl-4-chloroacetoacetate is a clear yellow liquid . It is similar to Octyl Acetate, which is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges .

Scientific Research Applications

1. Bioconversion in Yeast

Octyl-4-chloroacetoacetate (OCA) has been studied for its ability to be bioconverted by yeast into chiral alcohol, a precursor of L-carnitin. Research demonstrated that in a monophasic system with free cells, over 90% bioconversion of OCA was achieved, showing significant potential for the production of L-carnitin, an important physiological agent (Baré et al., 1991).

2. Environmental Science

In environmental science, studies have explored the distribution of hydrophobic ionogenic organic compounds like OCA in various systems. The research focuses on understanding the octanol-water distribution of such compounds, which is essential for predicting their environmental behavior and potential risks (Jafvert et al., 1990).

3. Electrocatalytic Reduction

Investigations into the electrocatalytic reduction of halogenated acids, including compounds similar to OCA, have been conducted. These studies are crucial for understanding how such compounds interact with electrodes, potentially leading to applications in electrochemical sensors or environmental remediation technologies (Liu et al., 2000).

4. Synthesis of Functionalized Pyrrolidines

OCA and related compounds have been used in the synthesis of functionalized pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals. The multi-component reactions involving OCA derivatives offer a pathway to these valuable compounds (Devi & Perumal, 2006).

5. Microbial Reduction for Chiral Synthesis

The use of microorganisms for the reduction of OCA to produce chiral alcohols has been a significant area of research. This bioconversion process is an efficient and environmentally friendly approach to synthesize chiral compounds that are important in the pharmaceutical industry (Ribeiro et al., 2009).

Safety and Hazards

Octyl-4-chloroacetoacetate may cause irritation . It can cause eye and skin irritation, and may cause respiratory tract irritation upon inhalation . In case of contact, it is recommended to flush eyes and skin with plenty of water, and seek medical aid if irritation develops or persists .

Future Directions

A recent study has shown interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the use of similar compounds in the synthesis of pharmaceuticals .

properties

IUPAC Name

octyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBGSRKQOYZMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194020
Record name Octyl-4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl-4-chloroacetoacetate

CAS RN

41051-21-2
Record name Octyl-4-chloroacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl-4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl-4-chloroacetoacetate
Reactant of Route 2
Reactant of Route 2
Octyl-4-chloroacetoacetate
Reactant of Route 3
Reactant of Route 3
Octyl-4-chloroacetoacetate
Reactant of Route 4
Reactant of Route 4
Octyl-4-chloroacetoacetate
Reactant of Route 5
Reactant of Route 5
Octyl-4-chloroacetoacetate
Reactant of Route 6
Reactant of Route 6
Octyl-4-chloroacetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.